molecular formula C18H17BrN2O2 B4697747 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4697747
M. Wt: 373.2 g/mol
InChI Key: AGJOXNVYILTWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BRP, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. BRP has been reported to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of protein kinases, the modulation of transcription factors, and the regulation of cell signaling pathways. 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to interact with various proteins, including tubulin, histone deacetylases, and heat shock proteins.
Biochemical and Physiological Effects
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been reported to exhibit various biochemical and physiological effects. In cancer research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to exhibit neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments, including its potent activity against various diseases, its ability to interact with multiple proteins and pathways, and its potential for use in medicinal chemistry. However, there are also limitations to its use, including its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One potential direction is to investigate its potential as a novel therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to further explore its mechanism of action and its interactions with various proteins and pathways. Additionally, research could focus on developing more efficient synthesis methods for 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide and modifying its structure to improve its potency and selectivity.

Scientific Research Applications

3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to exhibit neuroprotective effects and improve cognitive function.

properties

IUPAC Name

3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-11-5-3-6-12(2)17(11)20-18(22)16-10-15(21-23-16)13-7-4-8-14(19)9-13/h3-9,16H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJOXNVYILTWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide

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